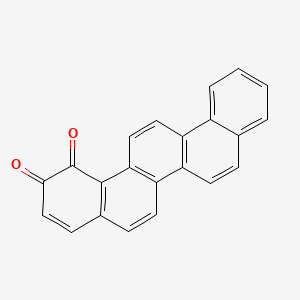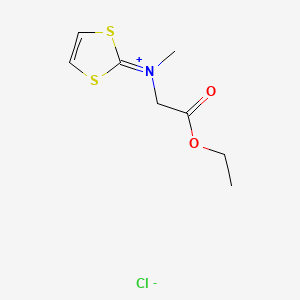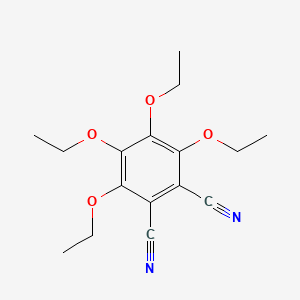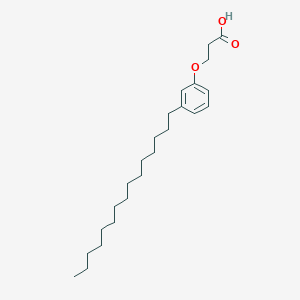
1,4-Benzenedicarbonitrile, 2-butyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Benzenedicarbonitrile, 2-butyl- is an organic compound with the molecular formula C12H10N2. It is a derivative of benzenedicarbonitrile, where the 2-position on the benzene ring is substituted with a butyl group. This compound is known for its applications in various fields, including organic synthesis and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Benzenedicarbonitrile, 2-butyl- can be synthesized through several methods. One common method involves the alkylation of 1,4-benzenedicarbonitrile with butyl halides in the presence of a strong base, such as potassium tert-butoxide. The reaction typically takes place in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 1,4-benzenedicarbonitrile, 2-butyl- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as phase-transfer catalysts, can enhance the reaction rate and yield. The final product is usually purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Benzenedicarbonitrile, 2-butyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts alkylation using alkyl halides and aluminum chloride as a catalyst.
Major Products Formed
Oxidation: 1,4-Benzenedicarboxylic acid, 2-butyl-.
Reduction: 1,4-Benzenediamine, 2-butyl-.
Substitution: Various alkylated or acylated derivatives depending on the substituents used.
Aplicaciones Científicas De Investigación
1,4-Benzenedicarbonitrile, 2-butyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science: Incorporated into polymers and resins to enhance their thermal and mechanical properties.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 1,4-benzenedicarbonitrile, 2-butyl- depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the butyl group can act as an electron-donating group, stabilizing the intermediate carbocation and directing the incoming electrophile to the ortho and para positions relative to the butyl group. In reduction reactions, the nitrile groups are reduced to primary amines through the transfer of hydride ions from the reducing agent.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Benzenedicarbonitrile: The parent compound without the butyl substitution.
1,4-Benzenedicarboxylic acid: The carboxylic acid derivative.
1,4-Benzenediamine: The diamine derivative.
Uniqueness
1,4-Benzenedicarbonitrile, 2-butyl- is unique due to the presence of the butyl group, which can influence its reactivity and physical properties. The butyl group increases the compound’s hydrophobicity and can affect its solubility in various solvents. Additionally, the butyl group can provide steric hindrance, impacting the compound’s behavior in chemical reactions compared to its unsubstituted counterparts.
Propiedades
Número CAS |
106853-93-4 |
|---|---|
Fórmula molecular |
C12H12N2 |
Peso molecular |
184.24 g/mol |
Nombre IUPAC |
2-butylbenzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C12H12N2/c1-2-3-4-11-7-10(8-13)5-6-12(11)9-14/h5-7H,2-4H2,1H3 |
Clave InChI |
VIYJQLIUXRXNAY-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(C=CC(=C1)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


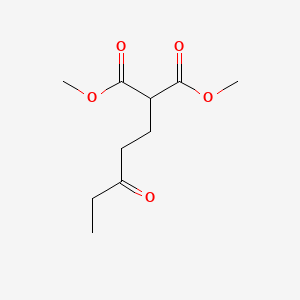
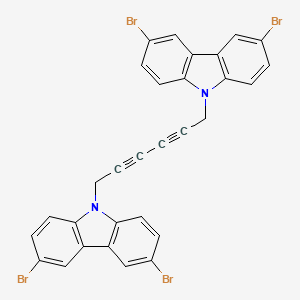

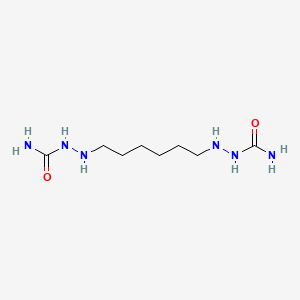

![N-Benzyl-4-[(E)-(4-chlorophenyl)diazenyl]aniline](/img/structure/B14329745.png)
![(8S,9S,10S,13R,14S,17S)-17-Ethyl-10,13-dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-2,1'-cyclopropane]](/img/structure/B14329760.png)

![1,2-Difluoro-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B14329769.png)
![4-[3-(Morpholin-4-yl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonyl chloride](/img/structure/B14329779.png)
